molecular formula C14H9Cl2N3O4 B13994440 1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato CAS No. 52130-33-3

1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato

Cat. No.: B13994440
CAS No.: 52130-33-3
M. Wt: 354.1 g/mol
InChI Key: VEVCGFUNQDTPCR-UHFFFAOYSA-N
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Description

1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring substituted with a 3,4-dichlorophenyl group and an imidazolidine-2,4-dione moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with an appropriate amine, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato is unique due to the presence of both the 3,4-dichlorophenyl group and the imidazolidine-2,4-dione moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

CAS No.

52130-33-3

Molecular Formula

C14H9Cl2N3O4

Molecular Weight

354.1 g/mol

IUPAC Name

1-[[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-5-hydroxyimidazolidine-2,4-dione

InChI

InChI=1S/C14H9Cl2N3O4/c15-9-3-1-7(5-10(9)16)11-4-2-8(23-11)6-17-19-13(21)12(20)18-14(19)22/h1-6,13,21H,(H,18,20,22)

InChI Key

VEVCGFUNQDTPCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)Cl)Cl

Origin of Product

United States

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